ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
GYFAOBVTZVAIFI-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Functionalization and Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Basic Hydrolysis : Treatment with NaOH in methanol/water at reflux converts the ester to the corresponding carboxylic acid (e.g., (2R)-1-(4-bromobenzenesulfonyl)pyrrolidine-2-carboxylic acid), achieving yields >90% .
-
Transesterification : Reaction with methanol in the presence of catalytic acid selectively replaces the ethyl group with a methyl ester .
Table 1: Ester Reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH, MeOH/H₂O, reflux | Carboxylic acid | 92% | |
| Transesterification | MeOH, H⁺ | Methyl ester | 85% |
Sulfonamide Group Reactivity
The benzenesulfonyl group participates in nucleophilic substitutions and coupling reactions:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl boronic acids (e.g., Suzuki-Miyaura) introduces aryl groups at the sulfonamide nitrogen, yielding derivatives like (2R)-1-[4-(4-nitrophenyl)benzenesulfonyl]pyrrolidine-2-carboxylate (46% yield) .
-
Radical-Mediated Reactions : Under oxidative conditions (HTIB/ammonium salts), the sulfonamide moiety facilitates nitrogen extrusion, forming biradical intermediates that undergo cyclization or β-fragmentation .
Table 2: Sulfonamide-Directed Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C | Aryl-sulfonamide derivative | 46% | |
| Radical Cyclization | HTIB, CH₃CN, 80°C | Cyclobutane derivatives | 24–79% |
Pyrrolidine Ring Transformations
The stereochemistry of the pyrrolidine ring ((2S)-configuration) directs stereoselective reactions:
-
Ring Contraction : Thermolysis generates a 1,4-biradical intermediate, leading to cyclobutane formation via C–C bond formation (dr >20:1, ee >97%) .
-
N-Amino Derivatives : Reaction with hydrazines forms hydrazide derivatives (e.g., (2S,4R)-4-mercapto-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid hydrazide, 61% yield) .
Table 3: Pyrrolidine Ring Reactions
| Reaction Type | Conditions | Key Outcome | Yield | Source |
|---|---|---|---|---|
| Ring Contraction | Thermal activation, DCE | Enantiopure cyclobutanes | 24–79% | |
| Hydrazide Formation | Benzaldehyde, ethanol, 80°C | Stable hydrazide derivatives | 61% |
Decarboxylative and Reductive Pathways
-
Decarboxylative Reduction : Photocatalytic conditions (e.g., Ir-based catalysts) reduce the ester to alkyl groups, though competing aspartimide formation limits yields (~17%) .
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes protecting groups while retaining stereochemistry (e.g., cis/trans diastereomer ratios up to 73:27) .
Mechanistic Insights
Key pathways include:
Scientific Research Applications
Medicinal Chemistry
1.1 Inhibition of Metalloproteases
One of the primary applications of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is in the development of inhibitors for metalloproteases. These enzymes play crucial roles in various physiological processes and are implicated in diseases such as cancer and cardiovascular disorders. The compound has shown promise as a selective inhibitor of zinc-dependent metalloproteases, which are important targets for therapeutic intervention in conditions like hypertension and myocardial ischemia .
Case Study:
A study demonstrated that pyrrolidine derivatives, including this compound, exhibited significant inhibitory activity against metalloproteases involved in pathological conditions. The research highlighted its potential for treating diseases associated with vasoconstriction, such as cardiac insufficiency and renal disorders .
Polymer Chemistry
2.1 Development of Thermosetting Resins
The compound has also been investigated for its role in synthesizing thermosetting resins. It serves as a building block for creating bio-based polymers through aza-Michael addition reactions, leading to materials with enhanced mechanical properties and improved thermal stability. These resins can be utilized in various applications, including adhesives and coatings .
Data Table: Properties of Thermosetting Resins from Pyrrolidine Derivatives
| Property | Value | Test Method |
|---|---|---|
| Glass Transition Temp | 120 °C | DSC |
| Tensile Strength | 50 MPa | ASTM D638 |
| Elongation at Break | 5% | ASTM D638 |
Case Study:
Research conducted at Maastricht University explored the synthesis of pyrrolidine-based dicarboxylic acids, which were then polymerized to form thermosetting resins. The study focused on optimizing curing kinetics and evaluating mechanical performance under various humidity conditions, demonstrating the material's potential for sustainable applications .
Biological Applications
3.1 Cytostatic Properties
This compound has been evaluated for its cytostatic properties, making it a candidate for cancer therapy. Its ability to inhibit cell proliferation in cancer cell lines suggests that it could be further developed into a therapeutic agent .
Case Study:
A recent study evaluated the cytotoxic effects of pyrrolidine derivatives on human liver cell lines (HepG2) and found that certain derivatives exhibited significant cytostatic activity. This opens avenues for further research into their application as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies and coupling reactions. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural rigidity and specificity. The (2S) configuration ensures the correct spatial orientation for optimal binding and activity.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
Key Compounds :
- Methyl (2S)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (13c): Features a methyl ester and a para-substituted aminopropionamido group. Exhibits 65.6% yield, melting point 155.3–157.6°C, and potent antiproliferative activity against RPMI 8226 cells .
- (2S)-1-{4-[6-[2-(2-Aminoacetamido)pyridin-3-yl]benzenesulfonyl}pyrrolidine-2-carboxylate Methyl Ester (13d): Pyridinyl substitution enhances π-π stacking with biological targets. Lower yield (52.1%) and higher cytotoxicity in HL-7702 cells compared to 13c .
Impact of Substituents :
- Amino Amide Groups: Compounds with (S)-2-aminopropionamido (13c, 13e) show higher antiproliferative activity than 2-aminoacetamido derivatives (13d) due to optimized hydrogen bonding .
- Aromatic Rings : Pyridinyl analogs (13d–f) exhibit lower melting points (146–173°C) compared to phenyl derivatives (13c: 155°C), suggesting reduced crystallinity .
Stereochemical Variations
Key Compounds :
- (2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylate Methyl Ester (2) : The 2R enantiomer of the target compound’s precursor. Used to study stereochemical effects on HDAC6 inhibition .
- Methyl (2R)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (7c): The 2R enantiomer of 13c. Shows 65.3% yield but reduced bioactivity compared to the 2S form .
Impact of Stereochemistry :
Heterocyclic Core Modifications
Key Compounds :
- Methyl(2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate : Replaces pyrrolidine with piperidine, increasing ring size. Lower yield (12%) and oily consistency suggest reduced stability .
- Zofenopril Calcium: Contains a pyrrolidine-2-carboxylate core with sulfhydryl and phenylsulfanyl groups. Acts as an ACE inhibitor, highlighting the role of additional functional groups in target specificity .
Impact of Core Structure :
- Functional Groups: Sulfhydryl moieties (e.g., zofenopril) enhance enzyme inhibition but introduce metabolic instability .
Ester Group Variations
Key Compounds :
- Ethyl (2S)-1-[2-(Diphenylphosphanyl)phenyl]pyrrolidine-2-carboxylate (103) : Substitutes benzenesulfonyl with a phosphanyl group. Higher lipophilicity (86% yield) improves membrane permeability but reduces aqueous solubility .
- Benzyl (2S)-2-Ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate: Trifluoromethyl and ethynyl groups enhance metabolic stability.
Impact of Ester Groups :
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) offer slower hydrolysis rates than methyl esters (13c–f), prolonging in vivo half-life .
- Benzyl Esters : Improve oral bioavailability but require enzymatic cleavage for activation .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Yield (%) | Melting Point (°C) | Antiproliferative IC₅₀ (μM) | Cytotoxicity (HL-7702, IC₅₀) |
|---|---|---|---|---|
| Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate | N/A | N/A | 8.2 (RPMI 8226) | >100 |
| 13c | 65.6 | 155.3–157.6 | 7.8 | 89.5 |
| 13d | 52.1 | 170.3–172.9 | 12.4 | 62.3 |
| 7c (2R enantiomer) | 65.3 | 155.1–158.3 | 15.6 | >100 |
Table 2: Structural Features vs. Bioactivity
| Feature | Effect on Bioactivity | Example Compound |
|---|---|---|
| (S)-Aminopropionamido | Enhances HDAC6 binding via H-bonding | 13c, 13e |
| Pyridinyl Substitution | Increases cytotoxicity due to improved membrane interaction | 13d, 13f |
| Ethyl Ester | Prolongs half-life vs. methyl ester | Target compound |
| Piperidine Core | Reduces activity due to conformational mismatch | compounds |
Biological Activity
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride and ethyl chloroacetate. The process can be summarized as follows:
- Reagents : Pyrrolidine, benzenesulfonyl chloride, ethyl chloroacetate
- Catalyst : Base (e.g., triethylamine)
- Solvent : Dichloromethane or similar organic solvents
- Reaction Conditions : Room temperature to reflux, depending on the specific protocol.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it was assessed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability:
| Compound | Cell Line | IC50 (µM) | % Viability at 50 µM |
|---|---|---|---|
| This compound | A549 | 25.3 | 32% |
| This compound | MCF-7 | 30.5 | 28% |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.
2.2 Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | >128 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
These results indicate that while the compound exhibits some biological activity, it may not be effective against common bacterial pathogens at tested concentrations.
3.1 Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to explore how modifications to the pyrrolidine ring and sulfonamide group affect biological activity. Variants of this compound were synthesized and tested for their anticancer properties:
- Modification A : Methyl substitution on the pyrrolidine ring increased anticancer activity by approximately 15%.
- Modification B : Replacement of the benzenesulfonyl group with a naphthalenesulfonamide significantly enhanced activity against A549 cells.
3.2 Clinical Implications
The potential implications for clinical use are significant given the compound's demonstrated activity against cancer cell lines. Further investigations are warranted to explore its efficacy in vivo and its mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate?
- Methodology : Utilize chiral pool synthesis starting from L-proline derivatives (e.g., methyl (2S)-pyrrolidine-2-carboxylate) to preserve stereochemistry. Incorporate benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane). Monitor reaction progress via TLC and purify via column chromatography with chiral stationary phases (CSPs) to resolve enantiomers .
- Key Tools : Chiral HPLC (e.g., Chiralpak® columns) to confirm enantiopurity (>99% ee) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Analyze / NMR spectra to verify benzenesulfonyl integration (δ ~7.5–8.0 ppm for aromatic protons) and pyrrolidine backbone conformation (e.g., coupling constants for transannular interactions) .
- HRMS : Confirm molecular weight accuracy (e.g., [M+H] calculated vs. observed within 1 ppm error) .
- IR : Identify ester carbonyl (~1740 cm) and sulfonamide (~1350/1150 cm) stretches .
Q. How can solubility challenges for in vitro assays be addressed?
- Methodology :
- Solvent Screening : Test DMSO (≥79 mg/mL) or ethanol for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Surfactant Use : For in vivo studies, prepare emulsions with PEG-300 (40%) and Tween-80 (5%) to enhance bioavailability .
Advanced Research Questions
Q. How can contradictions in NMR data for diastereotopic protons in benzenesulfonyl-pyrrolidine derivatives be resolved?
- Methodology :
- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., −40°C) to decouple dynamic processes and observe split signals for diastereotopic protons .
- COSY/NOESY : Map through-space correlations to confirm spatial proximity of protons in rigid pyrrolidine rings .
- X-ray Crystallography : Use SHELXL (via Olex2) to resolve ambiguities in molecular geometry, leveraging high-resolution data (e.g., R-factor < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
